3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Overview
Description
3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
- New Flexible Synthesis of Pyrazoles : A study describes the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3, including 3-(chloromethyl)pyrazoles. These compounds serve as precursors for further chemical modifications, leading to the development of ligands with potential applications in catalysis and material science due to their unique binding properties (Grotjahn et al., 2002).
Applications in Heterocyclic Chemistry
- Heterocyclic Analogues Synthesis : Research on the synthesis of heterocyclic analogues of xanthone showcases the utility of 3-(chloromethyl)pyrazoles in constructing complex heterocyclic structures. These compounds are synthesized through reactions with various halopyridinecarbonyl chlorides, leading to pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, indicating their potential in developing pharmacologically active molecules (Eller et al., 2006).
Catalysis and Ligand Design
- Catalytic Applications and Ligand Design : The synthesis of 3-(chloromethyl)pyrazoles and their subsequent conversion into ligands with thioether or phosphine side chains highlight their significance in catalysis. By attaching ligating side chains to a ring carbon rather than a nitrogen, these compounds facilitate novel catalytic processes and ligand designs for metal coordination, expanding the toolkit available for chemists in catalysis and synthesis (Grotjahn et al., 2002).
Mechanism of Action
Target of Action
The primary target of 3-(Chloromethyl)-1H,4H,6H,7H-Pyrano[4,3-c]Pyrazole is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . As a result, the growth of cells is significantly inhibited .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This pathway is responsible for controlling the progression of cells through the cell cycle and ensuring that DNA replication and cell division occur correctly. By inhibiting CDK2, this compound disrupts the normal functioning of this pathway, leading to a halt in cell proliferation .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . Specifically, it has been shown to exhibit superior cytotoxic activities against certain cell lines . This is likely due to the compound’s ability to disrupt the cell cycle by inhibiting CDK2 .
Properties
IUPAC Name |
3-(chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHGWMQZXSNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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